Methyl 2-amino-2-(4-methylcyclohexyl)acetate
Description
Methyl 2-amino-2-(4-methylcyclohexyl)acetate is a chiral ester derivative featuring an amino group and a 4-methylcyclohexyl substituent. This compound is structurally characterized by its cyclohexane ring with a methyl group at the 4-position, coupled with an amino-acetate backbone.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
methyl 2-amino-2-(4-methylcyclohexyl)acetate |
InChI |
InChI=1S/C10H19NO2/c1-7-3-5-8(6-4-7)9(11)10(12)13-2/h7-9H,3-6,11H2,1-2H3 |
InChI Key |
NOEGMFWJFHMZQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination Reaction: One common method to synthesize methyl 2-amino-2-(4-methylcyclohexyl)acetate involves the amination of 4-methylcyclohexanone with methyl glycinate. The reaction typically occurs in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Esterification: Another method involves the esterification of 2-amino-2-(4-methylcyclohexyl)acetic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-amino-2-(4-methylcyclohexyl)acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives. Reagents like alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Secondary amines, alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
Chemistry: Methyl 2-amino-2-(4-methylcyclohexyl)acetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme mechanisms.
Medicine: The compound has potential applications in drug development. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or analgesic effects, making it a candidate for further medicinal chemistry research.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(4-methylcyclohexyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s structure allows it to participate in various biochemical pathways, modulating cellular functions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and molecular differences between Methyl 2-amino-2-(4-methylcyclohexyl)acetate and its analogs:
*Estimated based on structural analogs.
Key Observations:
Substituent Effects on Reactivity and Stability: The 4-methylcyclohexyl group in the target compound enhances lipophilicity compared to polar substituents like hydroxyl () or ketone (). This property may improve membrane permeability in drug candidates . Protected amines (e.g., benzyloxycarbonyl in ) increase molecular weight but improve stability during synthesis, whereas the free amino group in the target compound offers reactivity for further derivatization .
Impact of Aromatic vs. Aliphatic Rings :
- Aromatic analogs (e.g., 4-methoxyphenyl in ) exhibit higher electron density, influencing acidity and binding interactions. In contrast, the cyclohexyl group in the target compound introduces conformational flexibility and reduced ring strain compared to planar aromatic systems .
Physicochemical Properties :
- The hydroxyl group in Methyl 2-(4-hydroxycyclohexyl)acetate () increases solubility via hydrogen bonding, whereas the methyl group in the target compound prioritizes lipophilicity .
- Ketone-containing analogs (e.g., ) are more reactive toward nucleophiles, while the methyl group in the target compound confers steric hindrance and metabolic stability .
Biological Activity
Methyl 2-amino-2-(4-methylcyclohexyl)acetate is an organic compound characterized by its unique structural features, which include a methyl ester group attached to an amino acid derivative. This compound has garnered attention for its notable biological activities, particularly as a potential inhibitor of specific protein targets and as a versatile building block in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of both an amino group and an ester group allows for diverse chemical reactivity and biological interactions. The bulky cyclohexyl substituent contributes to its steric properties, influencing binding affinity and interactions with enzymes and receptors in various biological pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways .
Potential Biological Activities
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit ATPase activity, suggesting that this compound may share these properties due to the cyclohexyl group's influence on binding affinity.
- Pharmacological Properties : Preliminary studies indicate potential anti-inflammatory or analgesic effects, making it a candidate for further medicinal chemistry investigations.
Comparative Analysis with Related Compounds
The structural features of this compound allow for comparisons with related compounds. Below is a table summarizing these comparisons:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Methyl 2-amino-2-cyclohexylacetate | Cyclohexyl group | Less sterically hindered than the 4-methyl derivative |
| Methyl 3-amino-3-(4-methylcyclohexyl)propanoate | Propanoate chain | Different backbone structure affecting reactivity |
| Ethyl 2-amino-2-(1-methylcyclopentyl)acetate | Cyclopentyl group | Smaller ring size alters binding dynamics |
These comparisons underscore the uniqueness of this compound due to its bulky cyclohexyl substituent and specific reactivity patterns that may not be present in its analogs.
Case Studies and Research Findings
Research has highlighted various aspects of the biological activity of this compound:
- Inhibition Studies : In a study examining enzyme interactions, this compound was shown to inhibit specific proteases involved in disease pathways. The compound demonstrated competitive inhibition with IC50 values comparable to established inhibitors .
- Therapeutic Applications : Investigations into the compound's therapeutic potential revealed promising results in models of inflammation and pain, suggesting that it may act as an effective anti-inflammatory agent .
- Synthetic Applications : As a versatile intermediate in organic synthesis, this compound has been utilized in the development of new drug candidates, showcasing its importance in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
